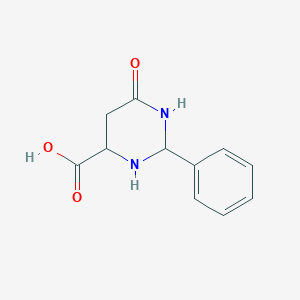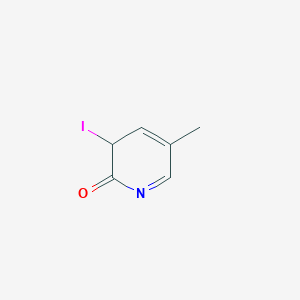
3-iodo-5-methyl-3H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-5-methyl-3H-pyridin-2-one is a heterocyclic organic compound with the molecular formula C6H6INO. It is a derivative of pyridinone, where an iodine atom is substituted at the third position and a methyl group at the fifth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-5-methyl-3H-pyridin-2-one typically involves the iodination of 5-methyl-3H-pyridin-2-one. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-5-methyl-3H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Formation of 3-amino-5-methyl-3H-pyridin-2-one or 3-thio-5-methyl-3H-pyridin-2-one.
Oxidation: Formation of 3-iodo-5-carboxy-3H-pyridin-2-one.
Reduction: Formation of 3-iodo-5-methyl-3H-pyridin-2-ol
Wissenschaftliche Forschungsanwendungen
3-Iodo-5-methyl-3H-pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Wirkmechanismus
The mechanism of action of 3-iodo-5-methyl-3H-pyridin-2-one involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the pyridinone core can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Iodo-5-methyl-pyridin-2-ylamine
- 5-Iodo-3-methyl-pyridin-2-ylamine
- 5-Iodo-4-methyl-pyridin-2-ylamine
- 5-Iodo-6-methyl-pyridin-2-ylamine .
Uniqueness
3-Iodo-5-methyl-3H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an iodine atom and a methyl group on the pyridinone ring differentiates it from other similar compounds, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Eigenschaften
Molekularformel |
C6H6INO |
|---|---|
Molekulargewicht |
235.02 g/mol |
IUPAC-Name |
3-iodo-5-methyl-3H-pyridin-2-one |
InChI |
InChI=1S/C6H6INO/c1-4-2-5(7)6(9)8-3-4/h2-3,5H,1H3 |
InChI-Schlüssel |
GJAGRONBYMJGQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C(=O)N=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



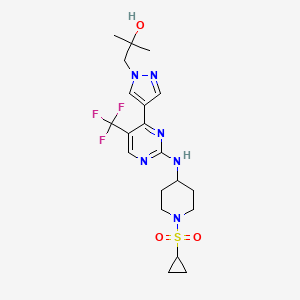
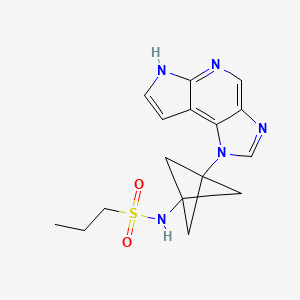
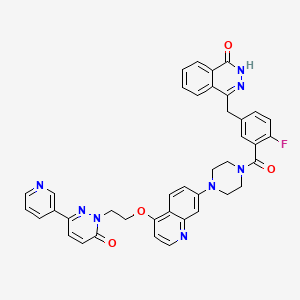
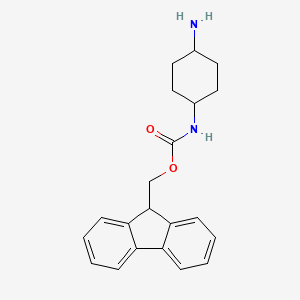
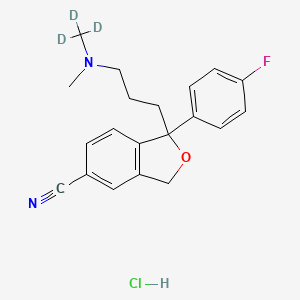

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12362573.png)

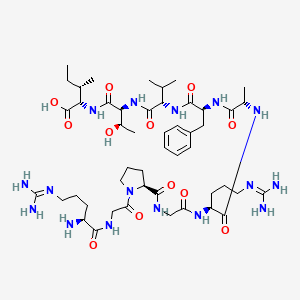

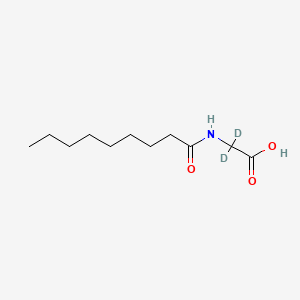
![3-[(1R)-1-[[7-[4-[1-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12362614.png)
